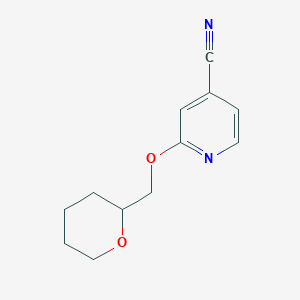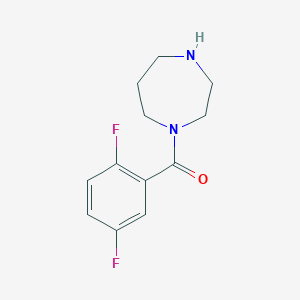![molecular formula C9H12N2OS B3072600 N-[3-(methylsulfanyl)phenyl]glycinamide CAS No. 1016798-93-8](/img/structure/B3072600.png)
N-[3-(methylsulfanyl)phenyl]glycinamide
Übersicht
Beschreibung
N-[3-(methylsulfanyl)phenyl]glycinamide (NMPG) is a novel chemical compound that has gained a great deal of attention in recent years due to its potential applications in scientific research and its potential biochemical and physiological effects. NMPG is a cyclic amide derived from the amino acid glycine and is characterized by a sulfur-containing methyl group attached to a phenyl ring. NMPG has been studied in numerous research studies, and its potential applications and effects are becoming increasingly clear.
Wissenschaftliche Forschungsanwendungen
Osteoclastogenesis Inhibition and Bone Loss Prevention
N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, closely related to N-[3-(methylsulfanyl)phenyl]glycinamide, have shown potential in preventing osteoclastogenesis and estrogen-dependent bone loss. Specifically, PMSA-5-Cl prevented bone loss in an ovariectomized mouse model, suggesting potential therapeutic applications for postmenopausal osteoporosis (Cho et al., 2020).
Synthetic Equivalents for Tetrahydroisoquinoline Frameworks
N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, related to the chemical structure , has been used as a synthetic equivalent for convenient access to 4-aryl-1,2,3,4-tetrahydroisoquinolines. This demonstrates its utility in organic synthesis and the development of pharmacologically active compounds (Kommidi et al., 2010).
Antiepileptic Activity of Glycinamide Derivatives
Glycinamide derivatives, including those structurally similar to this compound, have been investigated for their anticonvulsant activity. Certain lipophilic derivatives demonstrated significant activity in animal models, providing insights into the design of new antiepileptic drugs (Sussan et al., 1999).
Pharmacological Activity of Amide Derivatives
The synthesis and evaluation of amide and glycinamide derivatives have revealed moderate hypotensive and weak antiarrhythmic activities in animal models. These findings highlight the potential pharmacological applications of these compounds (Longobardi et al., 1985).
Thermoresponsive Hydrogels for Drug Delivery
Poly(N-acryloyl glycinamide), a compound related to this compound, has been used to form thermoresponsive hydrogels for localized, sustained drug delivery. This application is significant for administering and delivering drugs, especially those soluble in aqueous media (Boustta et al., 2014).
Wirkmechanismus
Target of Action
N-[3-(methylsulfanyl)phenyl]glycinamide, also known as 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide, is a complex compound. Similar compounds like glycinamide have been found to interact with enzymes such as neutrophil collagenase .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including enzyme inhibition, receptor binding, and ion channel modulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Eigenschaften
IUPAC Name |
2-amino-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZMBLTRDSZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



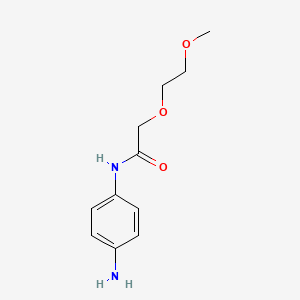
![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)


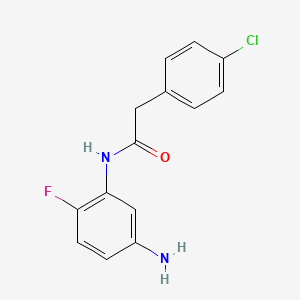


![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)

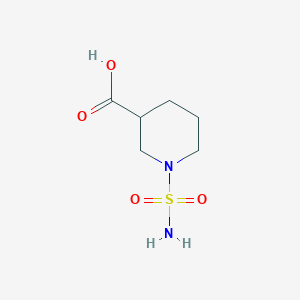
![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)
